molecular formula C10H12O B1664677 2-Allyl-6-methylphenol CAS No. 3354-58-3

2-Allyl-6-methylphenol

Cat. No.: B1664677
CAS No.: 3354-58-3
M. Wt: 148.20 g/mol
InChI Key: WREVCRYZAWNLRZ-UHFFFAOYSA-N
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Description

2-Allyl-6-Methyl-Phenol is an organic compound with the molecular formula C10H12O.

Mechanism of Action

Target of Action

The primary target of 2-Allyl-6-methylphenol is Lysozyme, an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria .

Mode of Action

The exact mode of action of This compound It is known to interact with its target, lysozyme, potentially leading to changes in the function of this enzyme .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its target, it may influence pathways related to immune response and bacterial cell wall degradation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of This compound Given its target, it may have potential effects on bacterial cell wall integrity and immune response .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and presence of other compounds could potentially affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allyl-6-Methyl-Phenol can be synthesized through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of 2-Allyl-6-Methyl-Phenol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-Methyl-Phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Allyl-6-Methyl-Phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in synthesis and industry .

Biological Activity

2-Allyl-6-methylphenol, also known as isoeugenol, is a phenolic compound with notable biological activities. This article explores its antimicrobial properties, antioxidant capabilities, and potential applications in enzyme inhibition, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12OC_{10}H_{12}O. It features a phenolic structure with an allyl group at the 2-position and a methyl group at the 6-position, which contributes to its unique biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 0.156 mg/mL, indicating potent antibacterial activity. The compound disrupts bacterial cell membranes and inhibits metabolic processes, leading to reduced ATPase activity within the bacteria .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (mg/mL)Mechanism of Action
Staphylococcus aureus0.156Disruption of cell membrane integrity
Escherichia coli0.312Inhibition of metabolic activity
Bacillus subtilis0.250Interference with biofilm formation

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems. In comparative studies, it was found to be more effective than several other phenolic compounds .

Table 2: Comparative Antioxidant Activity

CompoundIC50 (µM)Rank
This compound45 ± 0.51
Thymol58 ± 0.72
Carvacrol60 ± 0.93

Enzyme Inhibition Studies

Recent studies have also explored the potential of this compound as an inhibitor of key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. The compound exhibited IC50 values of approximately 53 µM for α-amylase and 94 µM for α-glucosidase, making it a promising candidate for developing antidiabetic agents .

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (µM)Comparison to Acarbose (IC50)
α-Amylase53 ± 0.106Better (Acarbose: 296 µM)
α-Glucosidase94 ± 0.282Better (Acarbose: 780 µM)

Case Studies and Applications

  • Antimicrobial Efficacy in Food Preservation : A study investigated the use of this compound as a natural preservative in food products. Results indicated that its application significantly reduced microbial load in meat products without compromising sensory qualities.
  • Cosmetic Formulations : Due to its antioxidant properties, the compound has been incorporated into cosmetic formulations aimed at reducing skin aging caused by oxidative stress.
  • Pharmaceutical Development : Ongoing research is focusing on synthesizing derivatives of this compound to enhance its bioactivity and pharmacokinetic profiles for therapeutic applications.

Properties

IUPAC Name

2-methyl-6-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7,11H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREVCRYZAWNLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187198
Record name 6-Allyl-o-cresol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3354-58-3
Record name 2-Methyl-6-(2-propen-1-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3354-58-3
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Record name 2-Allyl-6-methylphenol
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Record name 2-Allyl-6-methylphenol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60286
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Record name 6-Allyl-o-cresol
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Record name 6-allyl-o-cresol
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Record name 2-ALLYL-6-METHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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